4-(N-tert-Butylglycyl)phenyl methanesulfonate
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Overview
Description
4-(N-tert-Butylglycyl)phenyl methanesulfonate is an organic compound that features a tert-butyl group attached to a glycine moiety, which is further connected to a phenyl ring substituted with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-tert-Butylglycyl)phenyl methanesulfonate typically involves the following steps:
Formation of tert-Butylglycine: tert-Butylglycine can be synthesized by reacting tert-butylamine with glycine in the presence of a suitable catalyst.
Attachment to Phenyl Ring: The tert-butylglycine is then attached to a phenyl ring through a peptide bond formation reaction, often using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of Methanesulfonate Group: Finally, the methanesulfonate group is introduced by reacting the phenyl ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(N-tert-Butylglycyl)phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonate group.
Substitution: New compounds with different functional groups replacing the methanesulfonate group.
Scientific Research Applications
4-(N-tert-Butylglycyl)phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-tert-Butylglycyl)phenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: A compound with a similar tert-butyl group and sulfonyl functionality.
2,4-Ditert-butylphenol: Another compound featuring tert-butyl groups attached to a phenyl ring.
Uniqueness
4-(N-tert-Butylglycyl)phenyl methanesulfonate is unique due to its combination of a glycine moiety, a phenyl ring, and a methanesulfonate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
920804-46-2 |
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Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
[4-[2-(tert-butylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)14-9-12(15)10-5-7-11(8-6-10)18-19(4,16)17/h5-8,14H,9H2,1-4H3 |
InChI Key |
SRBHZQKCSLMJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
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